molecular formula C11H9N3O B12084639 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile

4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile

Katalognummer: B12084639
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: PFPFYIVGOFNCAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile is an organic compound that features a pyrazole ring substituted with a hydroxymethyl group and a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)benzonitrile with formaldehyde and a pyrazole derivative under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products include 4-(4-(Formyl)-1H-pyrazol-1-yl)benzonitrile or 4-(4-(Carboxyl)-1H-pyrazol-1-yl)benzonitrile.

    Reduction: Products include 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzylamine.

    Substitution: Products depend on the substituent introduced, such as 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)-2-bromobenzonitrile.

Wissenschaftliche Forschungsanwendungen

4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Hydroxymethyl)benzonitrile: Lacks the pyrazole ring, making it less versatile in certain applications.

    4-(4-(Methyl)-1H-pyrazol-1-yl)benzonitrile: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its reactivity and properties.

    4-(4-(Hydroxymethyl)-1H-imidazol-1-yl)benzonitrile: Contains an imidazole ring instead of a pyrazole ring, which can alter its biological activity.

Uniqueness

4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of both a hydroxymethyl group and a pyrazole ring, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H9N3O

Molekulargewicht

199.21 g/mol

IUPAC-Name

4-[4-(hydroxymethyl)pyrazol-1-yl]benzonitrile

InChI

InChI=1S/C11H9N3O/c12-5-9-1-3-11(4-2-9)14-7-10(8-15)6-13-14/h1-4,6-7,15H,8H2

InChI-Schlüssel

PFPFYIVGOFNCAN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)N2C=C(C=N2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.